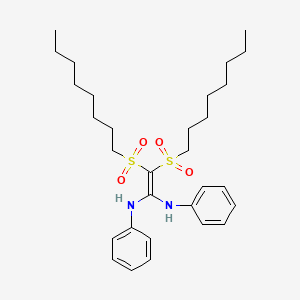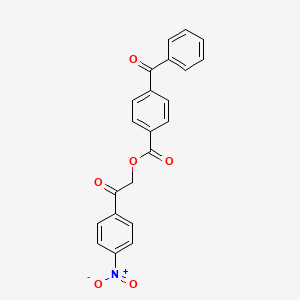![molecular formula C9H13BrN2 B15010599 2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B15010599.png)
2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is a compound that features a bromoethyl group attached to a pyridin-4-yl ethylamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE typically involves the reaction of 2-bromoethylamine with 2-(pyridin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted ethylamines, thiols, or alcohols.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring, such as piperidine derivatives.
科学研究应用
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
作用机制
The mechanism of action of (2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE involves its interaction with various molecular targets, including enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying the structure and function of target molecules. The pyridine ring can participate in coordination chemistry, forming stable complexes with metal ions and influencing biological pathways.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)pyridine: A compound with a similar bromoethyl group but attached to a different position on the pyridine ring.
2-(2-Pyridyl)ethylamine: Lacks the bromoethyl group but has a similar pyridine-ethylamine structure.
2-Bromoethylamine: Contains the bromoethyl group but lacks the pyridine ring.
Uniqueness
(2-BROMOETHYL)[2-(PYRIDIN-4-YL)ETHYL]AMINE is unique due to the combination of the bromoethyl group and the pyridin-4-yl ethylamine structure. This combination allows for diverse chemical reactivity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.
属性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C9H13BrN2/c10-4-8-12-7-3-9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8H2 |
InChI 键 |
PZGSTGVSNBRNEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CCNCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)
![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B15010547.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15010574.png)
![ethyl 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15010580.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)

![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
